This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is cataloged under the identifier 129872-50-0. It falls under the category of low-molecular-weight organic compounds, specifically sulfonamides, which are known for their diverse biological activities.
The synthesis of N-[4-(aminomethyl)phenyl]methanesulfonamide typically involves the reaction of 4-(aminomethyl)aniline with methanesulfonyl chloride. This reaction is performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the process. The reaction can be represented as follows:
The synthesis is generally conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors that allow precise control over temperature, pressure, and reactant concentrations.
Other methods may involve multi-step synthetic pathways or variations in reactants and conditions, including the use of different bases or solvents to optimize yield and purity. For example, hydrazine hydrate has been explored as a reducing agent in related syntheses to improve product yield significantly .
The molecular structure of N-[4-(aminomethyl)phenyl]methanesulfonamide consists of a phenyl ring substituted with an aminomethyl group and a methanesulfonamide functional group. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.
The structure allows for various interactions through hydrogen bonding and electrostatic interactions due to the polar nature of the sulfonamide group.
N-[4-(aminomethyl)phenyl]methanesulfonamide can participate in several chemical reactions:
For oxidation reactions, potassium permanganate or chromium trioxide may be used as oxidizing agents. Reduction can be achieved using lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon. Nucleophilic substitution typically requires basic conditions with suitable nucleophiles such as amines or thiols.
The mechanism of action for N-[4-(aminomethyl)phenyl]methanesulfonamide largely depends on its specific application. In biological contexts, it may interact with enzymes or receptors, inhibiting their activity or altering their function through hydrogen bonds and electrostatic interactions with target molecules. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects.
N-[4-(aminomethyl)phenyl]methanesulfonamide has several scientific applications:
Its versatility makes it valuable across multiple disciplines, particularly in drug development and chemical research.
This compound is systematically named as N-[4-(aminomethyl)phenyl]methanesulfonamide under IUPAC rules. Common synonyms include:
Table 1: Nomenclature and Synonyms | Systematic Name | Synonyms | Chemical Context |
---|---|---|---|
N-[4-(aminomethyl)phenyl]methanesulfonamide | [4-(aminomethyl)phenyl]methanesulfonamide | Base compound | |
N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride | ACEWID563; sc-355283 | Hydrochloride salt | |
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide | CID 12253722 | Guanidine derivative |
The molecular formula C₈H₁₂N₂O₂S is consistent across sources [1] [10]. Key mass data:
CAS Registry Numbers:
IUPAC Name:
SMILES:
CS(=O)(=O)NC1=CC=C(CN)C=C1
[2] Cl.CS(=O)(=O)NC1=CC=C(CN)C=C1
(hydrochloride salt) [4] InChIKey:
InChI Descriptor:
InChI=1S/C8H12N2O2S/c1-13(11,12)10-8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3
[2] While explicit crystallographic data (e.g., space group, unit cell parameters) is unavailable in the search results, key inferences about solid-state behavior include:
Table 2: Physicochemical Properties | Property | Value/Description | Remarks |
---|---|---|---|
Molecular formula (base) | C₈H₁₂N₂O₂S | Free base | |
Molecular weight (base) | 200.26 g/mol | Exact mass: 200.0614 Da | |
Molecular formula (HCl salt) | C₈H₁₂N₂O₂S·HCl | Hydrochloride | |
Molecular weight (HCl salt) | 236.72 g/mol | Purity: >95% (typical) | |
Storage (HCl salt) | Inert atmosphere, room temperature | Hygroscopic | |
Hydrogen bonding | Sulfonamide (-SO₂NH-) and aminomethyl (-CH₂NH₂) groups | Influences solubility |
Compounds Mentioned in Article | Compound Name | Context in Article |
|----------------------------------------|--------------------------|| N-[4-(aminomethyl)phenyl]methanesulfonamide | Primary subject || N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride | Salt form || N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide | Structural analog || 1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide | Synthetic derivative || N-[4-(1-aminoethyl)phenyl]methanesulfonamide | Structural isomer || 4-Methoxybenzylamine | Unrelated compound |
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1